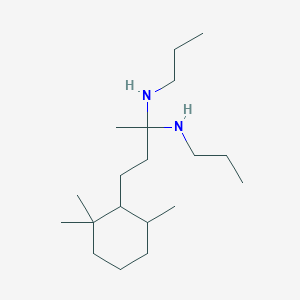![molecular formula C20H28N2O2 B14390766 4,4'-[Octane-1,6-diylbis(oxy)]dianiline CAS No. 90076-88-3](/img/structure/B14390766.png)
4,4'-[Octane-1,6-diylbis(oxy)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Octane-1,6-diylbis(oxy)]dianiline is an organic compound characterized by the presence of two aniline groups connected by an octane chain through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline typically involves the reaction of 4-nitrophenol with 1,6-dibromohexane to form 4,4’-[Octane-1,6-diylbis(oxy)]dinitrobenzene. This intermediate is then reduced to the corresponding diamine using hydrogenation or other reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Octane-1,6-diylbis(oxy)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diamine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
4,4’-[Octane-1,6-diylbis(oxy)]dianiline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[Octane-1,6-diylbis(oxy)]dianiline involves its interaction with various molecular targets and pathways. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
- 4,4’-[Butane-1,4-diylbis(oxy)]dianiline
- 4,4’-[Hexane-1,6-diylbis(oxy)]dianiline
Uniqueness
4,4’-[Octane-1,6-diylbis(oxy)]dianiline is unique due to its longer octane chain, which can influence its physical properties, such as flexibility and solubility. This makes it particularly useful in applications requiring specific material characteristics, such as the production of flexible polymers and advanced composites.
Properties
CAS No. |
90076-88-3 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[6-(4-aminophenoxy)octoxy]aniline |
InChI |
InChI=1S/C20H28N2O2/c1-2-18(24-20-13-9-17(22)10-14-20)6-4-3-5-15-23-19-11-7-16(21)8-12-19/h7-14,18H,2-6,15,21-22H2,1H3 |
InChI Key |
XRXJCRJPBMVVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCOC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


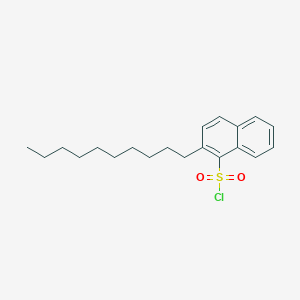
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)

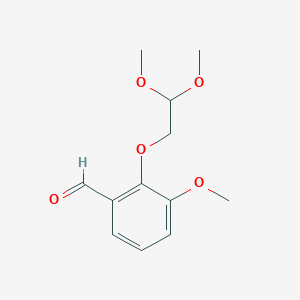
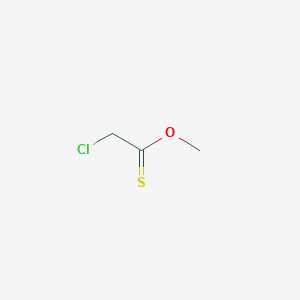


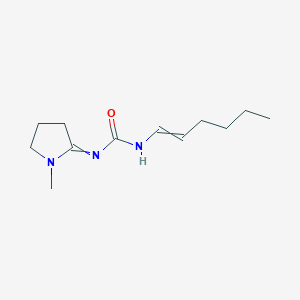
![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
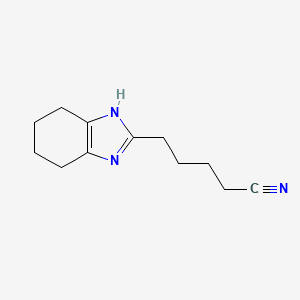
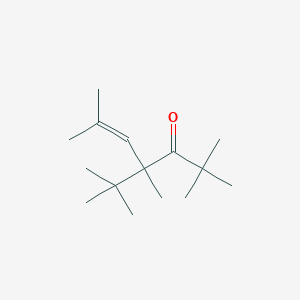
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
